2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Overview

Description

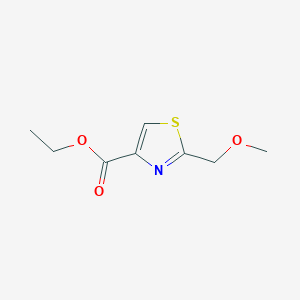

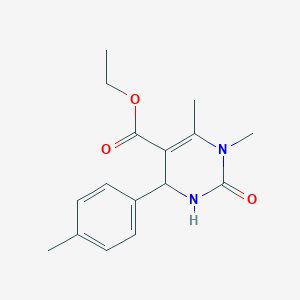

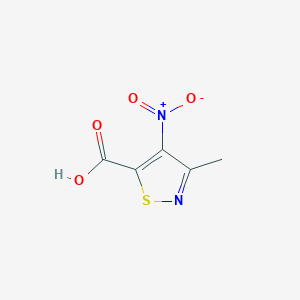

2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (FMTCA) is an important organic compound that has been extensively studied in recent years due to its potential applications in the fields of medicine and chemistry. It is a type of carboxylic acid that is composed of two fluorine atoms, one methoxy group, one thiazole ring, and one carboxylic group. FMTCA has a wide variety of uses, ranging from its use as a precursor in the synthesis of organic compounds to its use as a pharmaceutical agent.

Scientific Research Applications

Antimicrobial Activity

- Schiff Base Synthesis and Antimicrobial Activity : The synthesis of novel Schiff bases using derivatives including 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound similar to the one , has been explored. These bases showed significant antimicrobial activity, particularly derivatives like 5a, 5c, 5f, and 5h (Puthran et al., 2019).

Fluorescent Probes and Metal Ion Detection

- Fluorescent Probes for Metal Ion Detection : Thiazole derivatives similar to 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid have been studied for their potential use in detecting metal ions like aluminium. These compounds have shown substantial UV-visible absorbance changes on coordination, and some derivatives also exhibit strong fluorescence when coordinated to Al3+ ions (Lambert et al., 2000).

Nonlinear Optical Properties

- Optical Nonlinearity for Optoelectronics : 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups have been synthesized and tested for their optical nonlinearity using open-aperture z-scan experiments. Compounds like these have potential applications in optoelectronics, with some behaving as optical limiters at specific wavelengths (Chandrakantha et al., 2011).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Thiazole hydrazones, which share structural similarities with the target compound, have been studied as potential corrosion inhibitors for mild steel in acidic media. These inhibitors effectively suppress both anodic and cathodic processes of corrosion, acting as mixed-type inhibitors. Their efficiency is supported by thermodynamic, electrochemical, and quantum chemical methods (Chaitra et al., 2016).

properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3S/c1-16-6-2-3-7(8(12)4-6)10-13-9(5-17-10)11(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVDZEUIRSVYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)

![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)

![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)

![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)